5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one
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Overview
Description
MD001 is a novel compound that functions as a dual agonist for peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This compound has shown significant potential in improving glucose and lipid metabolism, making it a promising candidate for the treatment of metabolic disorders such as type 2 diabetes and obesity .
Preparation Methods
Synthetic Routes and Reaction Conditions: MD001 is synthesized through a series of chemical reactions involving coumarine and chalcone. The synthetic route includes the determination of crystal structures and examination of binding affinity toward peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma .
Industrial Production Methods: The industrial production of MD001 involves large-scale synthesis using the same chemical reactions as in the laboratory. The process is optimized for higher yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: MD001 undergoes various chemical reactions, including:
Oxidation: Increases the transcriptional activity of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma.
Reduction: Enhances the expression of genes related to beta-oxidation and fatty acid and glucose uptake.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as hydrogen peroxide and potassium permanganate.
Reduction: Common reagents include reducing agents such as sodium borohydride and lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include enhanced expression of genes related to beta-oxidation and fatty acid and glucose uptake .
Scientific Research Applications
MD001 has a wide range of scientific research applications, including:
Mechanism of Action
MD001 exerts its effects by increasing the transcriptional activity of peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma. This results in the enhanced expression of genes related to beta-oxidation and fatty acid and glucose uptake. The compound significantly improves blood metabolic parameters, including triglycerides, free fatty acids, and glucose .
Comparison with Similar Compounds
MD001 is unique compared to other peroxisome proliferator-activated receptor alpha and peroxisome proliferator-activated receptor gamma dual agonists due to its ability to modulate glucose and lipid metabolism without adverse effects such as body weight gain and edema . Similar compounds include:
Rosiglitazone: A peroxisome proliferator-activated receptor gamma agonist used to treat type 2 diabetes.
Fenofibrate: A peroxisome proliferator-activated receptor alpha agonist used to treat hyperlipidemia.
MD001 stands out due to its dual agonist activity and its potential to treat multiple metabolic disorders simultaneously .
Properties
IUPAC Name |
5,7-dihydroxy-8-methyl-4-phenyl-3-[(E)-3-phenylprop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18O5/c1-15-19(27)14-20(28)22-21(17-10-6-3-7-11-17)23(25(29)30-24(15)22)18(26)13-12-16-8-4-2-5-9-16/h2-14,27-28H,1H3/b13-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTYVORPNMMHKDM-OUKQBFOZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=C(C=C1O)O)C(=C(C(=O)O2)C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does the MD001 interstock affect the aroma profile of 'Huahong' apples compared to ungrafted trees?
A: The MD001 interstock significantly impacts the aroma profile of 'Huahong' apples compared to ungrafted trees (CK). While 'Huahong' apples generally exhibit a sweet aroma in the skin and a subtle green aroma in the pulp, MD001 increases the total aroma content, primarily by influencing the levels of hexane and 4-pentene-1-acetate in the skin [].
Q2: What is the mechanism of action of MD001?
A: MD001 acts as a PPAR α/γ dual agonist [, ]. Although the specific details of its interaction with PPARs and downstream effects are not provided in the abstracts, PPARs are nuclear receptors involved in regulating glucose and lipid metabolism. Therefore, MD001 may exert its therapeutic effects by modulating the expression of genes involved in these metabolic pathways.
Q3: Are there any studies on the efficacy of MD001 in improving glucose and lipid metabolism?
A: While the titles of two abstracts suggest that MD001 improves glucose and lipid metabolism, the full text of these publications was not available to extract specific details regarding the study design, methodology, or results [, ].
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